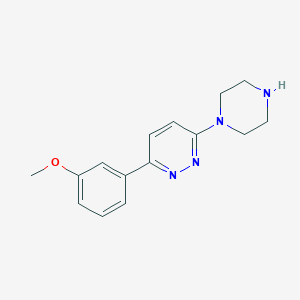

3-(3-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds like “3-(3-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine” belong to a class of organic compounds known as diarylethers . These are organic compounds containing the ether functional group with two aryl groups attached to the ether oxygen atom .

Synthesis Analysis

The synthesis of such compounds usually involves the reaction of an aryl halide with an alcohol or phenol . The reaction is typically facilitated by a base and a catalyst .Molecular Structure Analysis

The molecular structure of such compounds is characterized by an ether linkage connecting two aryl groups . The aryl groups can have various substituents, which can greatly influence the properties of the compound .Chemical Reactions Analysis

Diarylethers can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of diarylethers depend on their structure . They are generally stable compounds, but their stability can be affected by the presence of certain substituents .Applications De Recherche Scientifique

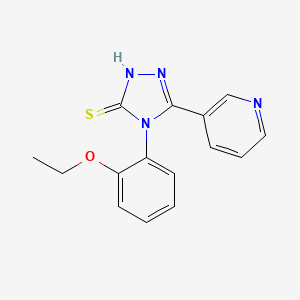

- Cytotoxic Activity : Researchers have synthesized a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, including this compound. It was screened for in vitro cytotoxic activity against several cancer cell lines (BT-474, HeLa, MCF-7, NCI-H460, and HaCaT). Compound 10ec exhibited significant cytotoxicity against BT-474 breast cancer cells, with an IC50 value of 0.99 ± 0.01 μM .

- Apoptosis Induction : Detailed biological studies revealed that compound 10ec induced apoptosis in BT-474 cells. Techniques such as acridine orange/ethidium bromide (AO/EB), DAPI staining, and annexin V-FITC/propidium iodide staining confirmed apoptosis. Additionally, clonogenic assays demonstrated inhibition of colony formation in BT-474 cells by 10ec .

- Mechanism : In silico studies suggest that this compound binds to the colchicine binding site of tubulin, potentially affecting microtubule dynamics .

- Compound 10ec was evaluated for its ability to inhibit tubulin polymerization. This property is relevant in cancer therapy, as microtubules play a crucial role in cell division and proliferation .

- Computational studies indicate that sulfonyl piperazine-integrated triazole conjugates, including 10ec, possess drug-like properties. These findings enhance their potential as drug candidates .

Anticancer Properties

Tubulin Polymerization Inhibition

Drug-Like Properties

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(3-methoxyphenyl)-6-piperazin-1-ylpyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-20-13-4-2-3-12(11-13)14-5-6-15(18-17-14)19-9-7-16-8-10-19/h2-6,11,16H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVZVZOFEMFJGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(C=C2)N3CCNCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzoylbenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2482859.png)

![2-[(2-chlorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2482864.png)

![N-(4-fluorophenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide](/img/structure/B2482868.png)

![Imidazo[1,2-a]pyrimidine-7-carboxylic acid;hydrochloride](/img/structure/B2482871.png)

![(2Z)-2-[(2-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}hydrazin-1-yl)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile](/img/structure/B2482876.png)

![3-(2,4-difluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2482881.png)

![(3As,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine;hydrochloride](/img/structure/B2482882.png)